Product packaging for m-dPEG(R)24-TFP ester(Cat. No.:)

m-dPEG(R)24-TFP ester

Cat. No.: B12039273
M. Wt: 1265.4 g/mol
InChI Key: JHPTVWWOCBUVIM-UHFFFAOYSA-N
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Description

Contextualization of Discrete Polyethylene (B3416737) Glycol (dPEG) Reagents in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible and hydrophilic polymer widely used in biomedical applications to enhance the properties of therapeutic and diagnostic agents. sigmaaldrich.comsigmaaldrich.com The process of attaching PEG chains, known as PEGylation, can improve water solubility, increase the size of molecules to prolong their circulation time in the body, and reduce immunogenicity. broadpharm.combiochempeg.com

Traditionally, PEGylation has utilized polydisperse PEGs, which are mixtures of polymers with varying chain lengths and molecular weights. sigmaaldrich.combiochempeg.com This heterogeneity can lead to inconsistencies in the final product, complicating purification and potentially causing unwanted immune responses. researchgate.netresearchgate.net

Discrete PEGs (dPEGs), in contrast, are single molecular weight compounds with a precisely defined number of ethylene (B1197577) oxide units. sigmaaldrich.combroadpharm.comgoogle.com This monodisperse nature overcomes the limitations of polydisperse PEGs by ensuring uniformity in the resulting bioconjugate. biochempeg.comresearchgate.net The use of dPEG® reagents allows for greater control over the modification process, leading to more consistent and reproducible outcomes. biochempeg.com The benefits of using dPEG® reagents include:

Improved water solubility scientificlabs.co.uk

Increased hydrodynamic volume scientificlabs.co.uk

Reduced or eliminated non-specific binding scientificlabs.co.uk

Protection of peptides and proteins from enzymatic degradation scientificlabs.co.ukgoogle.com

Reduced or eliminated immunogenicity scientificlabs.co.ukbiochempeg.com

Increased in vivo half-life scientificlabs.co.uk

The Role of Fluorinated Active Esters in Advanced Chemical Modification Strategies

The TFP ester component of m-dPEG(R)24-TFP ester is an amine-reactive functional group. precisepeg.com Active esters are commonly used to form stable amide bonds with primary amines, such as the lysine (B10760008) residues found in proteins. wikipedia.orgnih.gov

Fluorinated esters, like TFP and pentafluorophenyl (PFP) esters, have gained prominence in bioconjugation due to their enhanced reactivity and stability compared to more traditional active esters like N-hydroxysuccinimide (NHS) esters. thieme-connect.comthieme-connect.com While NHS esters are widely used, they are susceptible to hydrolysis, especially in aqueous solutions at basic pH, which can compete with the desired conjugation reaction. wikipedia.orgnih.gov

TFP esters, on the other hand, exhibit greater resistance to hydrolysis, allowing for more efficient conjugation reactions, particularly under basic conditions. wikipedia.orgnih.govfishersci.com Studies have shown that TFP esters are more stable than NHS esters at basic pH, leading to higher yields of the desired conjugate. nih.govthermofisher.com The optimal pH for conjugating TFP esters to amines is generally above 7.5. precisepeg.comstratech.co.uk This increased stability and reactivity make TFP esters a valuable tool for precise and controlled chemical modification of biomolecules. thieme-connect.comthieme-connect.com

Comparison of Active Ester Properties

Feature TFP Ester NHS Ester
Reactivity with Amines High High
Hydrolytic Stability More stable, especially at basic pH wikipedia.orgnih.gov Less stable, prone to hydrolysis nih.gov

| Optimal Reaction pH | >7.5 precisepeg.com | 7.0 - 7.2 precisepeg.com |

Overview of this compound's Significance in Contemporary Academic Research

The combination of a discrete PEG linker and a highly reactive TFP ester makes this compound a powerful reagent in modern research. scientificlabs.co.uk Its primary application lies in the precise modification of small molecules, peptides, and proteins. scientificlabs.co.uksigmaaldrich.com Researchers utilize this compound to improve the pharmacokinetic properties of therapeutic molecules, enhance the performance of diagnostic agents, and functionalize surfaces for various bioassays. scientificlabs.co.ukgoogle.com

The defined length of the dPEG(R)24 chain allows for fine-tuning of the spacer between the conjugated molecules, which can be critical for maintaining the biological activity of the modified substance. google.com The hydrophilicity of the PEG chain helps to solubilize molecules that may otherwise be difficult to work with in aqueous environments. scientificlabs.co.uk

In fields like antibody-drug conjugate (ADC) development, precise control over linker chemistry is essential. The properties of reagents like this compound contribute to the creation of more homogeneous and effective therapeutic agents. broadpharm.comgoogle.com Furthermore, in proteomics and surface chemistry, the ability to create well-defined and stable linkages is crucial for the development of reliable analytical tools and biosensors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H100F4O26 B12039273 m-dPEG(R)24-TFP ester

Properties

Molecular Formula

C56H100F4O26

Molecular Weight

1265.4 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3

InChI Key

JHPTVWWOCBUVIM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F

Origin of Product

United States

Molecular Architecture and Design Principles of M Dpeg R 24 Tfp Ester

Structural Components and their Distinct Functional Contributions

The efficacy of m-dPEG(R)24-TFP ester as a bioconjugation reagent stems from the specific roles played by its two primary structural components: the methoxy-terminated discrete PEG segment and the 2,3,5,6-tetrafluorophenyl ester reactive group.

Methoxy-Terminated Discrete Polyethylene (B3416737) Glycol (m-dPEG) Segment

The m-dPEG segment forms the backbone of the molecule and is responsible for many of its desirable physicochemical properties.

Unlike traditional polyethylene glycols (PEGs), which are polydisperse mixtures of varying chain lengths, the "dPEG" in this compound signifies that it is a discrete PEG. biochempeg.comresearchgate.net This means it is a monodisperse compound with a precisely defined number of ethylene (B1197577) oxide units, which in this case is 24. researchgate.netinterchim.fr This homogeneity ensures batch-to-batch consistency and reproducibility, which is crucial for applications where precise control over the final conjugate's molecular weight and properties is essential. researchgate.netbiochempeg.com The defined structure of monodisperse PEGs allows for better characterization and purity control of the resulting bioconjugates. researchgate.net

The advantages of using monodisperse PEGs over their polydisperse counterparts include improved solubility, enhanced biocompatibility, and potentially reduced immunogenicity. biochempeg.comresearchgate.net The precise molecular weight and structure of dPEG linkers can lead to more predictable pharmacokinetics and biodistribution of the modified biomolecule. biochempeg.combiochempeg.com

The polyethylene glycol chain is renowned for its high degree of conformational flexibility and hydrophilicity. ekb.eg Each ethylene oxide unit can bind to two to three water molecules, creating a hydration shell that increases the hydrodynamic radius of the molecule it is attached to. ekb.egnih.gov This "conformational cloud" effectively masks the surface of the conjugated biomolecule, which can help to reduce non-specific interactions and aggregation. nih.gov

The inherent flexibility of the PEG chain allows it to adopt various conformations in solution, which is thermodynamically favorable. ekb.egaip.org This dynamic nature contributes to a steric hindrance effect, which can protect the conjugated biomolecule from enzymatic degradation and reduce uptake by the mononuclear phagocyte system, thereby prolonging its circulation time in vivo. ekb.egnih.gov The hydrophilicity imparted by the PEG chain also enhances the water solubility of the target molecule, which is particularly beneficial for hydrophobic peptides or proteins. ekb.egnih.gov

2,3,5,6-Tetrafluorophenyl (TFP) Ester Reactive Moiety

The 2,3,5,6-tetrafluorophenyl (TFP) ester is the reactive "handle" of the molecule, enabling its covalent attachment to target biomolecules.

The TFP ester is a highly electrophilic group that readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. broadpharm.com This reaction proceeds via a nucleophilic acyl substitution mechanism. The optimal pH for this reaction is typically in the range of 7.5 to 8.0. Below pH 7, the reaction kinetics slow down considerably, while at pH levels above 8.5, the competing hydrolysis of the ester becomes more significant. The reaction can be carried out in aqueous buffers, making it suitable for biological applications. sigmaaldrich.comsigmaaldrich.com

TFP esters are often compared to another class of commonly used amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters. A key advantage of TFP esters is their enhanced stability towards hydrolysis in aqueous media, particularly under the basic conditions required for efficient conjugation. broadpharm.comresearchgate.netnih.govfishersci.ca While both TFP and NHS esters form the same stable amide bond upon reaction with an amine, TFP esters are less susceptible to premature hydrolysis. broadpharm.comfishersci.ca This greater stability allows for more efficient and reproducible labeling of biomolecules, as a larger proportion of the reagent remains active throughout the course of the reaction. broadpharm.comnih.gov

Interactive Data Table: Comparison of TFP and NHS Esters

Feature2,3,5,6-Tetrafluorophenyl (TFP) EsterN-Hydroxysuccinimide (NHS) Ester
Reactive Towards Primary AminesPrimary Amines
Bond Formed Stable Amide BondStable Amide Bond
Optimal Reaction pH 7.5 - 8.0 ~7.0 - 8.0 researchgate.net
Aqueous Stability More stable, less prone to hydrolysis broadpharm.comresearchgate.netnih.govLess stable, more susceptible to hydrolysis researchgate.netnih.gov
Hydrolysis Half-Life (pH 8) Measured in hours researchgate.netMeasured in minutes researchgate.net
Byproduct 2,3,5,6-Tetrafluorophenol (B1216870)N-Hydroxysuccinimide

Reaction Mechanisms and Chemical Kinetics of M Dpeg R 24 Tfp Ester

Nucleophilic Acylation Chemistry with Amine Substrates

The primary reaction mechanism leveraged by m-dPEG(R)24-TFP ester is nucleophilic acyl substitution. The TFP ester is an activated ester, designed to be an excellent electrophile that readily reacts with strong nucleophiles, most notably primary and secondary amines. lumiprobe.com

The this compound is specifically designed for amine-reactive conjugations. biotium.com On biomolecules such as proteins and peptides, the most common targets are the primary amine groups found on the side chain of lysine (B10760008) (Lys) residues and the N-terminus of the polypeptide chain. lumiprobe.com The reaction proceeds when the non-protonated amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This attack forms a transient tetrahedral intermediate. Subsequently, the complex collapses, and the 2,3,5,6-tetrafluorophenol (B1216870) (TFP-OH) moiety is released as a leaving group. The electron-withdrawing properties of the fluorine atoms on the phenyl ring significantly stabilize the TFP-OH leaving group, which facilitates the reaction. smolecule.com

The result of the nucleophilic acyl substitution reaction between the this compound and a primary amine is the formation of a highly stable amide bond. researchgate.net This covalent linkage is identical to the peptide bonds that form the backbone of proteins, contributing to its exceptional stability under a wide range of physiological and experimental conditions. thermofisher.com Once formed, this amide bond is resistant to hydrolysis, ensuring a permanent attachment of the dPEG(R)24 moiety to the target biomolecule. thermofisher.com

Influence of Solvent Environment and pH on Reaction Efficacy

The success of a conjugation reaction with this compound is critically dependent on the reaction conditions. Both the solvent system and the pH of the reaction buffer play pivotal roles in modulating the reaction's speed, efficiency, and the stability of the ester itself.

The this compound demonstrates compatibility with a variety of solvents, accommodating a wide range of substrates. Reactions are often performed in aqueous buffers, which are ideal for most protein and antibody labeling procedures. smolecule.com However, if the TFP ester or the target molecule has limited solubility in aqueous media, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used. smolecule.comlumiprobe.com It is common practice to first dissolve the reagent in a small volume of anhydrous DMSO or DMF and then add it to the aqueous solution of the biomolecule. lumiprobe.com It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions with the ester. lumiprobe.com

The pH of the reaction buffer is a critical parameter that must be carefully controlled. The nucleophilic acylation reaction requires the amine to be in its unprotonated, nucleophilic state. thermofisher.com Therefore, the reaction is typically carried out at a slightly basic pH. The optimal pH range for the reaction of TFP esters with primary amines is generally between 7.5 and 8.0. Some protocols suggest a slightly wider or higher range, such as pH 7.5-8.5 or even up to 9.0. thermofisher.com

ParameterRecommended ConditionRationale
Reaction pH 7.5 - 8.5Balances amine nucleophilicity with ester stability. thermofisher.com
Low pH (<7.0) SuboptimalAmine groups are protonated, reducing nucleophilicity and slowing reaction kinetics.
High pH (>8.5) SuboptimalIncreases the rate of competing hydrolysis, reducing conjugation efficiency. nih.gov

Mechanistic Insights from Comparative Studies with N-Hydroxysuccinimide (NHS) Esters

The this compound is often presented as an alternative to more traditional N-hydroxysuccinimide (NHS) esters for amine conjugation. thermofisher.cn Comparative studies reveal key differences in their reaction kinetics and, most notably, their stability towards hydrolysis.

This difference in stability is a key mechanistic insight; the lower susceptibility of TFP esters to hydrolysis provides a wider time window for the desired reaction with the amine to occur, offering greater control over the conjugation process. thermofisher.com Studies on self-assembled monolayers (SAMs) have quantified this difference, showing that at pH 8.0, TFP-terminated surfaces have a hydrolysis half-life three times longer than NHS-terminated surfaces. This difference becomes even more pronounced at higher pH levels. nih.gov

pHNHS Ester Half-Life (t₁/₂)TFP Ester Half-Life (t₁/₂)Fold Difference
7.0 1.9x longer than TFP-1.9x
8.0 -3.0x longer than NHS3.0x
10.0 39 minutes~10x longer than NHS~10x
Data derived from studies on NHS- and TFP-terminated self-assembled monolayers (SAMs). Absolute values for half-life can vary based on specific molecular structure and conditions, but the relative stability trend is consistent. nih.gov

Differences in Hydrolytic Degradation Profiles and Half-Lives

A critical aspect of the kinetics of amine-reactive esters is their stability in aqueous environments, where hydrolysis presents a competing and undesirable side reaction. nih.gov The TFP ester functionality of this compound exhibits significantly greater resistance to spontaneous hydrolysis compared to more conventional N-hydroxysuccinimide (NHS) esters. broadpharm.comwikipedia.orgthieme-connect.com This enhanced stability is particularly pronounced in the slightly basic aqueous buffers typically required for efficient amine conjugation. nih.govlumiprobe.com

Research comparing self-assembled monolayers (SAMs) terminated with TFP esters and NHS esters has provided quantitative data on their hydrolytic stability across different pH levels. The rate of hydrolysis for both ester types follows first-order kinetics and increases with pH. nih.gov However, TFP esters consistently demonstrate superior stability. For instance, at a pH of 10, the half-life of a TFP ester surface was found to be nearly ten times longer than that of an NHS ester surface. nih.gov This difference diminishes at neutral pH but remains significant, with the TFP ester having a half-life approximately twice that of the NHS ester at pH 7. nih.govresearchgate.net This increased hydrolytic stability allows for more controlled and efficient conjugation reactions over extended periods. ucsd.edubroadpharm.com

Interactive Data Table: Comparative Half-Lives of TFP vs. NHS Ester Surfaces at Various pH Conditions nih.gov

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)Half-Life Difference (Fold)
7.0439823101.9
8.011553853.0
10.0364399.3

This table is based on data from a study on ester-terminated self-assembled monolayers on gold surfaces. nih.gov

Kinetic Advantages and Disadvantages in Complex Reaction Mixtures

In complex biological mixtures, such as cell lysates or solutions for protein modification, the kinetic profile of a labeling reagent is paramount. The primary kinetic advantage of this compound lies in its superior hydrolytic stability. thieme-connect.com

Kinetic Advantages:

Higher Labeling Efficiency: Due to its slower rate of hydrolysis, the TFP ester remains active for longer periods in aqueous reaction buffers. fishersci.cabroadpharm.com This extended functional lifetime means a greater proportion of the reagent is available to react with the target amine rather than being consumed by hydrolysis, resulting in higher conjugation yields and more reproducible outcomes. nih.govbroadpharm.com

Wider Reaction Window: The stability of TFP esters at basic pH allows for more flexibility in reaction conditions and duration. wikipedia.org Reactions can be carried out for several hours, which is beneficial when dealing with slow-reacting amines or when optimizing conjugation ratios. fishersci.ca

Suitability for High pH Reactions: In some applications, a higher pH is necessary to ensure the deprotonation of target amines. The stability of TFP esters under these conditions makes them a more effective choice than NHS esters, which hydrolyze rapidly at pH levels above 8. nih.govresearchgate.net

Kinetic Disadvantages:

Hydrophobicity: The fluorinated phenyl group makes TFP esters more hydrophobic than their NHS ester counterparts. researchgate.netacs.org This property can be advantageous in certain applications like fabricating high-density arrays, but it may also present solubility challenges or lead to non-specific hydrophobic interactions in some complex biological media. sigmaaldrich.comacs.org

Interactive Data Table: Comparison of Kinetic Properties for TFP vs. NHS Esters

ParameterTFP EsterNHS EsterReference(s)
Primary Target Primary Amines (R-NH₂)Primary Amines (R-NH₂) smolecule.com, ucsd.edu
Bond Formed Stable Amide BondStable Amide Bond broadpharm.com, ucsd.edu
Optimal Reaction pH 7.5 - 8.37.0 - 7.5 researchgate.net, fishersci.ca
Hydrolytic Stability High; stable for hours at basic pHLow; half-life in minutes at pH > 8 researchgate.net, fishersci.ca, wikipedia.org
Relative Reactivity Slightly lower to comparable vs. NHSHigh thieme-connect.com, thieme-connect.com
Key Advantage Resistance to hydrolysis leads to higher yieldsHigh reactivity nih.gov, thieme-connect.com
Key Disadvantage Increased hydrophobicitySusceptibility to hydrolysis in aqueous solutions researchgate.net, nih.gov

Synthetic Methodologies and Derivatization Strategies for M Dpeg R 24 Tfp Ester

General Synthetic Routes for Discrete Polyethylene (B3416737) Glycol (dPEG) Scaffolds

The foundational challenge in synthesizing m-dPEG(R)24-TFP ester lies in producing a monodisperse PEG scaffold. Unlike conventional polyethylene glycols, which are polydisperse mixtures of varying chain lengths, discrete PEGs (dPEGs) consist of a single, defined number of ethylene (B1197577) glycol units. researchgate.netgoogle.comgoogle.com This uniformity is critical for creating homogenous conjugates with predictable properties. researchgate.net Achieving this requires controlled, stepwise synthetic methods rather than polymerization. researchgate.net

Several strategies have been developed to construct dPEG scaffolds:

Stepwise Solution-Phase Synthesis: This is a common approach involving the iterative addition of ethylene glycol monomers or oligomers. beilstein-journals.org A key aspect of this method is the use of protecting groups to control the reaction and prevent unwanted polymerization. beilstein-journals.org For instance, an oligo(ethylene glycol) building block might have one hydroxyl group protected with an acid-labile group like dimethoxytrityl (DMTr) and the other activated with a leaving group like tosylate (Ts). The synthetic cycle involves deprotecting the hydroxyl group under acidic conditions, followed by coupling with another protected and activated monomer under basic conditions (Williamson ether synthesis). beilstein-journals.org This iterative process, while effective, often requires purification after each cycle. researchgate.net More recent advancements include one-pot procedures that use base-labile protecting groups to reduce the number of steps and simplify the workflow. beilstein-journals.org

Solid-Phase Synthesis: To streamline the process and facilitate purification, dPEG scaffolds can be built on a solid support, such as a Wang resin. nih.govresearchgate.net The synthesis begins by attaching the first PEG unit to the resin. Subsequent PEG monomers are added in a stepwise fashion through a cycle of deprotection and coupling reactions. nih.gov A significant advantage of this method is that excess reagents and byproducts can be removed by simple filtration and washing of the resin, often eliminating the need for chromatography between steps. nih.govresearchgate.net Once the desired chain length (e.g., 24 units) is achieved, the final dPEG acid or alcohol is cleaved from the resin. nih.gov

Convergent and Click-Chemistry Approaches: For longer dPEG chains, convergent strategies can be more efficient. This involves synthesizing smaller dPEG fragments (e.g., dPEG8 or dPEG12) which are then coupled together to form the final, longer chain. nih.gov A notable example is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to link an azide-functionalized dPEG with an alkyne-functionalized dPEG, which can produce high yields of discrete PEG24 derivatives. nih.gov

Regardless of the route, the end product is typically a heterobifunctional dPEG molecule, such as m-dPEG(R)24-acid, which is the direct precursor for the TFP ester.

Functionalization Techniques for the Introduction of the TFP Ester Group

The TFP ester is a highly reactive group favored for its efficiency in forming stable amide bonds with primary amines under mild conditions. lumiprobe.com Its introduction onto the dPEG scaffold is a critical step that transforms the relatively inert dPEG-acid into a reactive crosslinking agent.

The formation of the TFP ester from its corresponding dPEG-carboxylic acid is an esterification reaction. The core principle involves activating the carboxylic acid to make it susceptible to nucleophilic attack by the hydroxyl group of 2,3,5,6-tetrafluorophenol (B1216870). lumiprobe.comdianabiotech.com The electron-withdrawing fluorine atoms on the TFP ring make the resulting ester a good leaving group, which is key to its subsequent reactivity with amines. smolecule.com

The most common method for creating the TFP ester is through the use of a coupling reagent that facilitates the reaction between the dPEG-carboxylic acid and 2,3,5,6-tetrafluorophenol.

Carbodiimide-mediated coupling is a widely used technique. thermofisher.comnih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC) are employed. thermofisher.comnih.gov The reaction proceeds by the carbodiimide (B86325) activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then rapidly attacked by the hydroxyl group of 2,3,5,6-tetrafluorophenol to yield the desired TFP ester and a urea (B33335) byproduct. thermofisher.comnih.gov The reaction is typically performed in an anhydrous organic solvent. fishersci.se

Reagent/ConditionRole/Typical UseReference
m-dPEG(R)24-carboxylic acidStarting material lumiprobe.com
2,3,5,6-Tetrafluorophenol (TFP)Source of the ester group lumiprobe.comsmolecule.com
EDAC or DCCCarbodiimide coupling agent to activate the carboxylic acid thermofisher.comnih.gov
Anhydrous Organic Solvent (e.g., DMF, DCM)Reaction medium to prevent hydrolysis of reagents and intermediates fishersci.se
Optional: HATUActivating agent used in solid-phase synthesis lumiprobe.comdianabiotech.com

This table provides an interactive summary of reagents used in TFP ester formation.

Principles of Post-Synthetic Purification and Isolation

Purification is a critical and often challenging stage in dPEG synthesis due to the unique physical properties of these molecules. acs.org PEG-containing compounds are frequently viscous, non-crystalline oils that are difficult to handle and prone to streaking during traditional silica (B1680970) gel chromatography. acs.orgacs.org

Several specialized techniques are employed for the purification and isolation of dPEG esters:

Precipitation/Crystallization: The distinct solubility profile of PEGs allows for purification by precipitation. PEGs are soluble in a wide range of solvents, including water and dichloromethane, but are insoluble in others like diethyl ether and hexanes. beilstein-journals.org This allows for the product to be precipitated from the reaction mixture by the addition of an anti-solvent, leaving many organic impurities behind.

Chromatography: While challenging, column chromatography on silica gel can be used. Success often requires specific solvent systems, such as chloroform-methanol or dichloromethane-methanol mixtures, sometimes with additives like formic acid to improve the separation of carboxylated species. researchgate.net For PEGylated biomolecules, preparative reversed-phase HPLC and anion-exchange (AX-HPLC) are also effective methods. nih.gov

Complexation with Magnesium Chloride: A novel strategy for isolating oily or gel-like PEG compounds involves complexation with magnesium chloride (MgCl2). acs.orgacs.orgthieme-connect.com This process transforms the PEG derivative into a free-flowing solid complex that can be easily isolated by filtration. acs.org This greatly simplifies handling, especially on a larger scale. The PEG compound can often be used in its complexed form for subsequent reactions or can be easily decomplexed through an aqueous workup. acs.orgthieme-connect.com

Purification MethodPrincipleAdvantagesDisadvantagesReference
Precipitation Differential solubility; product is precipitated by adding an anti-solvent (e.g., diethyl ether).Simple, good for removing non-polar impurities.May not remove structurally similar PEG impurities. beilstein-journals.org
Silica Gel Chromatography Separation based on polarity.Can provide high purity.Often difficult; can result in product streaking and poor separation. researchgate.net
Reversed-Phase HPLC Separation based on hydrophobicity.High resolution and purity.Requires specialized equipment; may be costly for large scale. nih.gov
MgCl2 Complexation Forms a solid complex with the PEG chain.Converts oils to easy-to-handle solids; simplifies isolation.Does not work for all functional groups; adds a complexation/decomplexation step. acs.orgacs.orgthieme-connect.com

This table interactively summarizes common purification techniques for dPEG compounds.

Considerations for the Synthesis of Related TFP Ester-Containing dPEG Constructs

The synthetic principles applied to this compound can be extended to create a wide variety of related constructs with different functionalities and architectures.

A key consideration in synthesizing more complex dPEG molecules is the use of orthogonal protecting groups . nih.govresearchgate.net These are distinct chemical moieties that can be removed under different conditions, allowing for the selective modification of specific sites on a molecule without affecting others. nih.govacs.org For example, to create a heterobifunctional linker with both a TFP ester and a maleimide (B117702) group, one might use an acid-labile protecting group (like Boc) for an amine and a base-labile group (like Fmoc) for another, enabling sequential functionalization. acs.orgalkalisci.comsigmaaldrich.com

This strategy allows for the creation of:

Heterobifunctional dPEG Linkers: These linkers possess two different reactive groups at their termini, such as an TFP ester at one end and an azide, alkyne, or maleimide at the other. biosynth.combiosynth.comsigmaaldrich.com This enables the sequential and specific conjugation of two different molecules.

Branched dPEG Constructs: By using multifunctional core molecules, branched dPEG structures can be assembled. google.com These constructs, such as TFP-dPEG®4-(m-dPEG®24)3-Ester, can be used to attach multiple copies of a molecule, potentially increasing avidity or creating complex drug delivery systems. google.com

The choice of the TFP ester itself is a strategic one. Compared to the more traditional N-hydroxysuccinimide (NHS) esters, TFP esters generally exhibit greater stability towards hydrolysis while showing higher reactivity towards primary amines, making them highly efficient for bioconjugation. thermofisher.com

Applications in Advanced Bioconjugation and Chemical Modification Research

Covalent Functionalization of Biomolecules

The specific reactivity of the TFP ester with primary amines makes m-dPEG®24-TFP ester a versatile reagent for the covalent modification of a wide range of biomolecules. scientificlabs.co.uksigmaaldrich.com The reaction proceeds efficiently under mild conditions, typically in aqueous buffers near physiological pH (7.0-8.0), to form stable amide linkages. smolecule.com

Strategies for Peptide and Protein Modification

The covalent attachment of PEG chains, or PEGylation, to peptides and proteins is a primary application of m-dPEG®24-TFP ester. thermofisher.com This modification is used to enhance the therapeutic or diagnostic properties of the biomolecule. The TFP ester targets primary amines found on the N-terminus of the polypeptide chain and the epsilon-amine of lysine (B10760008) residues. smolecule.comthermofisher.com

Research Findings: Researchers utilize m-dPEG®24-TFP ester to improve the characteristics of proteins and peptides. The attachment of the hydrophilic dPEG®24 chain can increase the hydrodynamic volume of the protein, which helps protect it from proteolytic degradation and reduces its clearance rate by the kidneys. scientificlabs.co.ukissuu.com This leads to a longer circulation half-life in the body. Furthermore, the flexible, uncharged PEG chain can mask epitopes on the protein surface, reducing or eliminating an immune response. scientificlabs.co.ukalkalisci.com Another significant benefit is the improved solubility and prevention of aggregation for proteins that are prone to clumping in aqueous solutions. vulcanchem.com

In a typical conjugation reaction, the protein is incubated with a slight molar excess of m-dPEG®24-TFP ester in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) for a set period at room temperature or 4°C. smolecule.com The reaction progress can be monitored by techniques like SDS-PAGE, which will show a shift in the molecular weight of the protein corresponding to the mass of the attached PEG linker (1180.4 Da).

ParameterRecommended ConditionPurpose
pH 7.2 - 8.0Balances amine reactivity with TFP ester stability. smolecule.com
Molar Excess 1.5–2.0 foldEnsures efficient modification of target amines. smolecule.com
Solvent Aqueous buffers (e.g., PBS), DMF, DMSOAccommodates a variety of biomolecules and reaction scales. smolecule.com
Temperature 4°C to 25°CAllows for controlled reaction kinetics.

Derivatization Approaches for Small Molecules and Organic Compounds

The m-dPEG®24-TFP ester is also a valuable tool for modifying small molecule drugs or other organic compounds that contain a primary amine. scientificlabs.co.ukcymitquimica.com This strategy is often employed to create more complex, multi-functional constructs, such as antibody-drug conjugates (ADCs) or targeted imaging agents. sigmaaldrich.com

Surface Functionalization and Immobilization Chemistry

The ability to control the interactions between synthetic materials and biological systems is crucial for many biomedical and diagnostic applications. The m-dPEG®24-TFP ester is used to create functionalized surfaces that can either resist non-specific biomolecule adsorption or be used for the specific immobilization of biomolecules. scientificlabs.co.ukcenmed.com

Methodologies for Modifying Solid Supports (e.g., Metals, Glass, Polymeric Materials)

To use m-dPEG®24-TFP ester for surface modification, the solid support must first be treated to present primary amine groups on its surface. This is typically achieved through silanization chemistry for materials like glass and silicon oxide, where an aminosilane (B1250345) (e.g., (3-aminopropyl)triethoxysilane, APTES) is used to deposit a layer of reactive amines. For gold surfaces, a similar strategy can be employed using amine-terminated thiols to form a self-assembled monolayer (SAM). researchgate.net

Once the surface is amine-functionalized, it can be reacted with m-dPEG®24-TFP ester in a suitable solvent. The TFP esters will react with the surface amines to covalently graft the m-dPEG®24 chains to the support, creating a dense layer of PEG. scientificlabs.co.uk

Support MaterialAmine Functionalization MethodResulting Surface
Glass / Silicon Treatment with an aminosilane (e.g., APTES)Covalent amine layer
Gold Self-assembled monolayer of an amino-thiolThiol-gold bonds with terminal amines
Polymeric Materials Plasma treatment or chemical etching followed by aminationSurface amine functionalities

Creation of Biologically Active and Passive Biosurfaces

The nature of the surface created with m-dPEG®24-TFP ester is "passive" or "bio-inert." The densely packed, hydrophilic, and flexible PEG chains form a steric barrier that is highly effective at resisting the non-specific adsorption of proteins and other biomolecules. nih.govnih.gov

Research Findings: Surfaces modified with PEG chains are well-known for their "antifouling" properties. nih.gov The mechanism involves the creation of a hydrated layer at the surface that presents a significant entropic penalty for proteins to displace the water and adsorb. rsc.org Research has consistently shown that surfaces coated with a dense layer of PEG are highly resistant to protein adsorption. nih.govnih.gov The use of m-dPEG®24-TFP ester to create these surfaces ensures a uniform and well-defined coating. Such passive surfaces are critical for medical implants to prevent rejection, for biosensors to reduce background noise, and in microfluidic devices to prevent fouling of channels. magtech.com.cn While m-dPEG®24-TFP ester itself creates a passive surface, other heterobifunctional dPEG®-TFP esters can be used to create "active" surfaces where the terminal end is a reactive group capable of capturing a specific biomolecule, creating a highly specific and low-background platform for diagnostic assays. biosynth.com

Contributions to Advanced Linker Architectures

The defined structure and reactivity of m-dPEG(R)24-TFP ester make it a valuable component in the construction of sophisticated linker technologies for bioconjugation. Its discrete length and activated TFP ester group allow for precise control in the synthesis of complex molecular architectures.

Integration into Branched Poly(ethylene glycol) (dPEG) Constructs

The this compound is a building block for creating larger, branched dPEG constructs designed to significantly modify the pharmacokinetic profiles of therapeutic and diagnostic agents. google.com These branched structures amplify the effects of PEGylation, such as increasing hydrodynamic size and serum half-life, beyond what can be achieved with a single linear PEG chain. google.com

Role in the Design and Synthesis of Heterobifunctional Crosslinkers

The this compound is a key component in the synthesis of heterobifunctional crosslinkers, which possess two different reactive groups to link distinct types of molecules in a controlled, stepwise manner. The TFP ester provides a highly efficient amine-reactive moiety, while another functionality can be incorporated at the other end of the molecule. scientificlabs.ie

A prominent example is the "Sidewinder™" construct, MAL-dPEG®4-Glu(TFP ester)-NH-m-dPEG®24. biosynth.comstratech.co.uk This molecule is a sophisticated heterobifunctional reagent that illustrates the role of the this compound's precursors.

Amine-Reactive End : The TFP ester provides a stable and highly reactive site for conjugation to primary amines, such as those on the surface of proteins (e.g., lysine residues). scientificlabs.ie

Thiol-Reactive End : A maleimide (B117702) (MAL) group at the opposite end of the construct reacts specifically with sulfhydryl groups (e.g., cysteine residues). scientificlabs.ie

Spacer Arms : The molecule incorporates two distinct dPEG® spacers: a dPEG®4 unit and a long m-dPEG®24 chain. biosynth.comstratech.co.uk These hydrophilic spacers separate the reactive ends, improving solubility and reducing steric hindrance during conjugation. scientificlabs.ie

The synthesis of such linkers relies on orthogonal protection strategies, where different functional groups are masked and then selectively revealed to allow for the sequential attachment of the various components, including the dPEG chains and the reactive TFP ester and maleimide ends. smolecule.com The superior hydrolytic stability of TFP esters compared to N-hydroxysuccinimide (NHS) esters is particularly advantageous in these multi-step syntheses, allowing for greater control over reaction kinetics. smolecule.com

ComponentFunctionTarget Functional Group
TFP ester Amine-reactive groupPrimary amines (-NH₂)
Maleimide (MAL) Thiol-reactive groupSulfhydryls (-SH)
dPEG® Spacers Increase solubility, provide spatial separationN/A

Modulation of Conjugate Properties for Targeted Research Outcomes

Modification of biomolecules with this compound can profoundly alter their physicochemical and biological properties. scientificlabs.co.uk These changes are leveraged in research to achieve specific experimental goals, from improving bioavailability to reducing unwanted biological interactions.

Strategies for Enhancing Aqueous Solubility and Modulating Hydrodynamic Volume

A primary application of this compound is to enhance the aqueous solubility of hydrophobic molecules. alkalisci.com The long, hydrophilic poly(ethylene glycol) chain, composed of 24 discrete ethylene (B1197577) oxide units, imparts a water-soluble character to the conjugated molecule. scientificlabs.co.uksigmaaldrich.com This is critical for peptides, small molecule drugs, or proteins that are prone to aggregation or have poor solubility in physiological buffers. stratech.co.uk

Furthermore, the attachment of the m-dPEG(R)24 chain significantly increases the hydrodynamic volume of the conjugate—the effective volume it occupies in solution. scientificlabs.co.ukalkalisci.com This increase in size is a key strategy for extending the in vivo circulation time of therapeutic or diagnostic molecules. scientificlabs.co.uk Molecules with a larger hydrodynamic radius are less susceptible to renal clearance, as kidney filtration generally removes smaller compounds (less than 60-65 kDa) from the bloodstream very rapidly. google.com

PropertyEffect of m-dPEG(R)24 ConjugationResearch Outcome
Aqueous Solubility IncreasedPrevents aggregation; enables formulation in aqueous buffers. stratech.co.ukalkalisci.com
Hydrodynamic Volume IncreasedReduced renal clearance; extended serum half-life. google.comscientificlabs.co.uk

Methodologies for Mitigating Non-Specific Interactions and Reducing Immunological Responses

A significant challenge in bioconjugate research is the non-specific binding of molecules to surfaces or unintended biological targets, which can lead to high background signals in diagnostics or off-target effects in therapeutics. stratech.co.uksigmaaldrich.com The m-dPEG(R)24 chain creates a hydrophilic, neutral shield around the conjugated molecule. sigmaaldrich.com This layer of PEG helps to prevent non-specific protein adsorption and interactions with cellular surfaces. sigmaaldrich.comvulcanchem.com

In addition to preventing non-specific binding, PEGylation is a well-established method for reducing or eliminating the immunogenicity of therapeutic proteins and peptides. scientificlabs.co.ukalkalisci.com The flexible dPEG chain can mask antigenic epitopes on the surface of a protein, preventing its recognition by the immune system and thereby reducing the risk of an adverse immunological response. scientificlabs.co.uk Because the dPEG® product is a single, discrete-length molecule, it is considered non-immunogenic itself. alkalisci.com

Approaches for Protecting Bioconjugates from Proteolytic Degradation

Peptides and proteins used as therapeutics are often vulnerable to rapid degradation by proteases in the body. The this compound provides a powerful tool to protect these molecules from proteolytic enzymes. scientificlabs.co.ukalkalisci.comsigmaaldrich.com By attaching one or more m-dPEG(R)24 chains to a protein or peptide via the TFP ester's reaction with amine groups, a protective layer is formed on its surface. researchgate.net

This PEG shield creates steric hindrance, physically blocking the access of large protease molecules to their cleavage sites on the polypeptide chain. researchgate.net This protection leads to a longer functional lifetime of the bioconjugate in vivo, enhancing its therapeutic efficacy. The effectiveness of the protection depends on the degree of PEGylation and the sites of attachment. researchgate.net

Analytical Characterization and Quality Control of M Dpeg R 24 Tfp Ester and Its Conjugates

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of the m-dPEG(R)24-TFP ester reagent and for monitoring the extent of its reaction with target molecules. These techniques separate components of a mixture based on their differential interactions with a stationary and a mobile phase, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) in Reagent and Conjugate Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of discrete PEG (dPEG®) reagents and their conjugates. Due to the single molecular weight nature of this compound, HPLC methods can provide high-resolution separation, enabling the accurate determination of purity and the quantification of conjugation efficiency.

Reagent Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of this compound. The hydrophobic nature of the TFP (2,3,5,6-tetrafluorophenyl) group and the dPEG® backbone allows for good retention and separation on non-polar stationary phases like C8 or C18. A typical mobile phase system consists of a gradient of water and an organic solvent, such as acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The purity is determined by integrating the area of the main peak corresponding to the this compound and comparing it to the total area of all peaks in the chromatogram. Manufacturers of high-purity dPEG® reagents often provide certificates of analysis with HPLC data demonstrating purity levels, which are typically above 95%.

Reaction Monitoring and Conjugate Analysis: HPLC is also a powerful tool for monitoring the progress of a conjugation reaction. By analyzing aliquots of the reaction mixture at different time points, the consumption of the starting materials (e.g., a protein or peptide) and the formation of the PEGylated conjugate can be tracked. Size-exclusion chromatography (SEC) is particularly well-suited for this purpose, as it separates molecules based on their hydrodynamic volume. The conjugation of the this compound to a larger molecule, such as a protein, results in a significant increase in size, leading to an earlier elution time on an SEC column compared to the unconjugated protein. This allows for the clear resolution of the starting material, the PEGylated product, and any potential aggregates.

The choice of detector is also critical. A UV detector is often used, monitoring the absorbance at a wavelength where the protein or peptide absorbs (typically 280 nm). However, since the dPEG® moiety itself does not have a strong chromophore, this method primarily detects the protein component. To overcome this, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed, as these detectors are sensitive to all non-volatile analytes, providing a more accurate representation of all components in the sample.

Analytical Parameter HPLC Method Typical Stationary Phase Typical Mobile Phase Detection Method
Reagent PurityRP-HPLCC8 or C18Water/Acetonitrile with 0.1% TFA (Gradient)UV (at a wavelength appropriate for the TFP ester)
Reaction MonitoringSEC-HPLCSilica-based with hydrophilic coatingPhosphate or Tris bufferUV (280 nm for proteins), CAD, or ELSD
Conjugate PuritySEC-HPLC or RP-HPLCAs aboveAs aboveUV, CAD, or ELSD

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure and composition of the this compound and its conjugates. These methods are essential for confirming the identity of the reagent and for verifying the successful formation of the desired bioconjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of a compound. ¹H NMR is particularly valuable for the characterization of this compound and its conjugates.

For the this compound reagent, the ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. The repeating ethylene (B1197577) glycol units of the dPEG® backbone will give rise to a large, complex signal in the region of 3.5-3.8 ppm. The methoxy group at the terminus of the dPEG® chain will appear as a singlet at approximately 3.38 ppm. The protons on the carbon adjacent to the TFP ester will be shifted downfield due to the electron-withdrawing effect of the ester group.

Upon conjugation to a primary amine-containing molecule, new characteristic peaks will appear in the ¹H NMR spectrum. For instance, in the case of conjugation to a peptide, the formation of an amide bond will result in the appearance of a new amide proton signal. A key indicator of successful ester conjugation is a downfield shift of the triplet corresponding to the protons on the carbon adjacent to the newly formed amide bond. For example, a peak at around 4.28 ppm can be indicative of ester bioconjugation nih.govalkalisci.com.

Functional Group Typical ¹H NMR Chemical Shift (ppm) Description
Methoxy (CH₃O-)~3.38Singlet, characteristic of the m-dPEG® terminus.
dPEG® Backbone (-CH₂CH₂O-)3.5 - 3.8Complex multiplet, representing the repeating ethylene glycol units.
Protons adjacent to TFP esterShifted downfield from the dPEG® backboneIndicates the presence of the reactive ester group.
Protons adjacent to newly formed amide bond~4.28Appears upon successful conjugation to a primary amine.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Conjugation Efficiency Calculation

Mass spectrometry (MS) is an essential analytical technique for the precise determination of molecular weights. For a discrete PEG reagent like this compound, which has a single, well-defined molecular weight, MS provides unambiguous confirmation of its identity.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for the analysis of PEGylated molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the this compound.

When analyzing bioconjugates, MS is invaluable for determining the extent of PEGylation. By comparing the mass spectrum of the unconjugated molecule (e.g., a protein) with that of the reaction mixture or the purified conjugate, the number of dPEG® units attached can be determined. Each successful conjugation of an this compound molecule will result in a mass increase corresponding to the mass of the m-dPEG(R)24 moiety. This allows for the calculation of the conjugation efficiency and the determination of the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated products).

For complex bioconjugates, MS can be coupled with liquid chromatography (LC-MS) to separate the different species before they enter the mass spectrometer. This allows for the individual analysis of each component in a mixture, providing a detailed profile of the conjugation reaction.

Analytical Goal Mass Spectrometry Technique Information Obtained
Reagent Identity ConfirmationESI-MS or MALDI-MS (HRMS)Accurate molecular weight and confirmation of elemental composition.
Conjugation ConfirmationESI-MS or MALDI-MSMass increase corresponding to the addition of the m-dPEG(R)24 moiety.
Conjugation EfficiencyLC-MSQuantification of unconjugated starting material and different PEGylated species.
Structural IntegrityTandem MS (MS/MS)Fragmentation patterns can provide information about the site of conjugation.

Complementary Analytical Approaches in Bioconjugate Characterization

In addition to the core techniques of HPLC, NMR, and MS, other analytical methods can provide valuable complementary information in the characterization of this compound and its conjugates.

UV-Vis Spectroscopy: While the dPEG® itself has minimal UV absorbance, the TFP ester group and many biomolecules (like proteins and peptides containing aromatic amino acids) do absorb UV light. UV-Vis spectroscopy can be used to determine the concentration of the this compound stock solution and to quantify the protein or peptide concentration before and after conjugation.

Peptide Mapping: For protein conjugates, peptide mapping is a powerful technique to identify the specific site(s) of PEGylation. The PEGylated protein is enzymatically digested into smaller peptide fragments. This mixture of peptides is then analyzed by LC-MS/MS. By comparing the peptide map of the conjugated protein to that of the unconjugated protein, the peptides that have been modified with the dPEG® reagent can be identified, thus pinpointing the location of the PEGylation.

Dynamic Light Scattering (DLS): DLS is a technique that can be used to measure the hydrodynamic diameter of molecules in solution. Conjugation of this compound to a protein will increase its size, which can be detected by DLS. This can provide supporting evidence of successful conjugation and can also be used to assess the aggregation state of the bioconjugate.

By employing a combination of these analytical techniques, a comprehensive understanding of the quality, identity, purity, and structural characteristics of this compound and its bioconjugates can be achieved, ensuring their suitability for their intended applications.

Future Directions and Emerging Research Avenues for M Dpeg R 24 Tfp Ester Chemistry

Innovations in Bioconjugation Reagent Design and Application Scope

The inherent properties of the m-dPEG(R)24-TFP ester—a monofunctional, linear molecule with a defined chain length—make it a foundational tool for modifying small molecules, peptides, proteins, and various surfaces like metals and glass. scientificlabs.co.uknih.govnih.govsigmaaldrich.comsigmaaldrich.com Its discrete PEG linker enhances water solubility, increases the hydrodynamic volume of conjugates, and can mitigate non-specific binding and immunogenicity. scientificlabs.co.uknih.govnih.govsigmaaldrich.comsigmaaldrich.com The TFP ester, a key feature, provides superior reactivity towards primary amines compared to the more traditional N-hydroxysuccinimide (NHS) esters. smolecule.com This heightened reactivity stems from the electron-withdrawing fluorine atoms on the phenyl ring, which facilitate a more stable leaving group during nucleophilic acyl substitution. smolecule.com

A significant innovation in reagent design is the development of heterobifunctional molecules that incorporate the this compound moiety. A prime example is the "Sidewinder™" line of reagents, such as MAL-dPEG®4-Glu(TFP ester)-NH-m-dPEG®24 . scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com These Y-shaped or branched constructs offer orthogonal reactivity, with a terminal maleimide (B117702) group for thiol-specific conjugation and a TFP ester for amine ligation, all connected via a dPEG® backbone. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This design allows for the sequential and specific attachment of different molecules, such as a targeting ligand and a therapeutic agent, onto a single scaffold. The long, hydrophilic m-dPEG®24 arm provides benefits like protection from proteolysis. scientificlabs.co.uksigmaaldrich.com

Future innovations are likely to focus on creating even more complex and multifunctional dPEG® architectures. By combining different reactive groups with varied dPEG® spacer lengths, researchers can fine-tune the properties of the final conjugate, including its solubility, steric hindrance, and pharmacokinetic profile. The development of branched structures, such as TFP-dPEG®4-(m-dPEG®24)3-Ester , further expands the potential for creating high-valency conjugates for applications in drug delivery and diagnostics. creative-biolabs.com

Expanding the Palette of Targeted Chemical Modifications for Complex Systems

The superior performance of TFP esters in bioconjugation is expanding their application in the targeted modification of intricate biological systems. The enhanced stability of TFP esters in aqueous solutions, with a significantly longer hydrolysis half-life compared to NHS esters, allows for more controlled and efficient reactions, especially at physiological pH. smolecule.comresearchgate.netnih.gov This property is crucial when working with low-abundance targets or in multi-step conjugation workflows. smolecule.com

One emerging application is in peptide stapling , a strategy to constrain peptides into their bioactive alpha-helical conformation. Research has shown that reagents bearing TFP esters can be used for proximity-driven Cys-Lys stapling, where the balanced reactivity of the TFP ester allows for selective amidation of a lysine (B10760008) residue near a cysteine. smolecule.com This contrasts with more reactive esters that can lead to non-specific modifications. smolecule.com

Furthermore, this compound and its derivatives are being explored for the functionalization of surfaces and nanoparticles . scientificlabs.co.ukresearchgate.netnih.gov The dPEG® linker provides a hydrophilic shield, improving the biocompatibility and cellular internalization of nanoparticles, while the TFP ester allows for the covalent attachment of amine-containing biomolecules, such as targeting proteins or enzymes. researchgate.net This is critical for developing targeted drug delivery systems and advanced diagnostic tools. researchgate.net

The creation of hydrogel arrays for 3D cell culture represents another frontier. nih.gov PEG-based hydrogels can be functionalized with cell adhesion ligands using reagents like this compound to create environments that mimic the extracellular matrix, allowing for more physiologically relevant cell-based assays. nih.gov

Integration of this compound Chemistry with Advanced Bio-Analytical Platforms

The unique properties of this compound conjugates make them highly compatible with modern bio-analytical techniques. In the realm of proteomics , the use of dPEG® linkers is advantageous for mass spectrometry (MS) analysis. nih.govresearchgate.net The discrete length of the PEG chain results in a single, well-defined mass addition, simplifying the interpretation of mass spectra compared to traditional polydisperse PEGs. google.com This is particularly valuable in identifying and quantifying modified proteins and peptides. The combination of affinity-based proteomics methods with mass spectrometry is a growing trend, and well-defined conjugates created with reagents like this compound can enhance the insights gained from these synergistic approaches. nih.gov

Another significant area of integration is with surface-based analytical platforms , such as DNA arrays. Research has demonstrated that self-assembled monolayers (SAMs) terminated with TFP esters are highly effective for immobilizing amine-modified oligonucleotides on gold surfaces. nih.govnih.gov TFP-functionalized surfaces show greater stability at basic pH and can lead to a higher density of immobilized DNA molecules with reduced background fluorescence compared to NHS-activated surfaces. nih.govnih.gov This enhanced performance is crucial for the development of high-density microarrays for genomics and diagnostics.

Theoretical Modeling and Computational Studies of Reactivity and Conjugate Behavior

While experimental work continues to drive the application of this compound, theoretical and computational approaches are poised to play an increasingly important role in understanding and predicting its behavior. Density Functional Theory (DFT) calculations have been employed to study the thermodynamics and kinetics of aminolysis reactions of various phenyl esters. nih.govmdpi.com These studies can elucidate the effect of fluorine substitution on the reactivity of the ester and the stability of the transition state, providing a rational basis for reagent design. nih.govmdpi.com For instance, computational models can predict how the introduction of amide bonds during sequential aminolysis alters the electronic properties and reactivity of remaining activated esters on a multifunctional scaffold. nih.gov

Exploration of Novel Reaction Environments and Catalytic Systems

The future of this compound chemistry also lies in the exploration of new reaction conditions and catalytic systems to further enhance its utility and sustainability. While the reaction of TFP esters with amines is efficient under mild aqueous conditions, there is growing interest in alternative environments.

Enzyme-mediated conjugation offers a highly specific and efficient alternative to traditional chemical methods. creative-biolabs.comencyclopedia.pub Lipases, for example, have been shown to catalyze esterification reactions in non-aqueous media, which could potentially be adapted for the synthesis of TFP esters, reducing waste and byproducts. researchgate.netscielo.brnih.govnih.gov The use of engineered enzymes like sortase or transglutaminase allows for site-specific modification of proteins, and payloads activated with TFP esters could be integrated into these enzymatic ligation strategies. creative-biolabs.comnih.gov

The application of photocatalysis in organic synthesis is a rapidly developing field that could offer new avenues for activating TFP esters or for mediating novel conjugation reactions. nih.govnih.govbeilstein-journals.orgconicet.gov.arbeilstein-journals.org Photocatalysts can promote radical reactions under mild conditions, potentially enabling new types of bond formation that are not accessible through traditional thermal chemistry. nih.govbeilstein-journals.orgconicet.gov.ar

Furthermore, the implementation of flow chemistry and microfluidics presents an opportunity to improve the synthesis and application of this compound. Microfluidic reactors can offer precise control over reaction parameters, leading to reduced reaction times, improved yields, and enhanced scalability.

Q & A

Q. How does pH influence the reactivity and hydrolytic stability of m-dPEG(R)24-TFP ester during amine conjugation?

  • Methodological Answer : The TFP ester group reacts optimally with free amines at pH 7.5–8.0, balancing reaction efficiency and hydrolytic stability . At higher pH (>8.0), hydrolysis to the carboxylic acid accelerates, reducing conjugation yield. To mitigate this, pre-cool buffers to 4°C and limit reaction time to 2–4 hours. Monitor hydrolysis via HPLC or UV-Vis spectroscopy by tracking the decline of the TFP ester peak (λ~260 nm) .

Q. What analytical techniques are recommended to confirm successful conjugation of this compound to biomolecules?

  • Methodological Answer : Use MALDI-TOF mass spectrometry to detect mass shifts corresponding to PEGylation (expected ~1265 Da for this compound). For proteins, SDS-PAGE with Coomassie staining can visualize mobility shifts due to PEGylation. Quantify unreacted amines using TNBS (2,4,6-trinitrobenzenesulfonic acid) assays .

Q. How does the methyl termination of this compound affect its physicochemical properties compared to hydroxyl-terminated PEGs?

  • Methodological Answer : The methyl terminus reduces hydrogen bonding, lowering aqueous solubility but improving stability in organic solvents. This termination also minimizes immunogenicity in vivo, making it suitable for biomedical applications like vaccine adjuvants . Characterize solubility via turbidity assays in PBS (pH 7.4) and compare with hydroxyl-PEG controls.

Advanced Research Questions

Q. How can this compound be used to modulate the surface charge of protein conjugates, and what are the implications for cellular uptake?

  • Methodological Answer : Conjugation neutralizes positively charged lysine residues, shifting the isoelectric point (pI) of proteins. Measure pI via isoelectric focusing (IEF) gels or capillary electrophoresis. For cellular uptake studies, label conjugates with fluorescein and quantify internalization in HEK293 or HeLa cells using flow cytometry. Note that excessive PEGylation (>5 PEGs/protein) may hinder receptor binding .

Q. What strategies minimize steric hindrance when using this compound for nanoparticle (e.g., quantum dot) functionalization?

  • Methodological Answer : Optimize PEG density by titrating the molar ratio of this compound to nanoparticle surface amines (e.g., 1:5 to 1:20). Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes. For applications requiring ligand accessibility (e.g., antibody conjugation), incorporate shorter PEG spacers (e.g., m-dPEG®4-TFP ester) in a mixed-PEG approach .

Q. How do conjugation sites of this compound on dendrimers impact pharmacokinetics and biodistribution?

  • Methodological Answer : Perform site-specific PEGylation by pre-blocking non-target amines with acetyl groups. Compare pharmacokinetic profiles (e.g., AUC, half-life) in rodent models via radioactive labeling (e.g., ¹²⁵I) or LC-MS. Dendrimers with PEG chains distributed at peripheral termini show prolonged circulation time, while core-PEGylated variants exhibit faster renal clearance .

Data Analysis and Interpretation

Q. How should researchers resolve contradictions in bioactivity data between PEGylated and native proteins?

  • Methodological Answer : Conduct activity assays under physiological conditions (e.g., enzyme kinetics in serum-containing media). If PEGylation reduces activity, use site-directed mutagenesis to replace reactive lysines with arginines, then re-PEGylate. Validate with circular dichroism (CD) to confirm structural integrity .

Q. What computational tools predict the optimal PEGylation sites on a target protein to balance stability and function?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model PEG-protein interactions. Prioritize lysine residues with high solvent accessibility (>40%) and low conservation scores (from multiple sequence alignment). Validate predictions with experimental PEGylation efficiency data .

Experimental Design Considerations

Q. How can researchers control batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Enforce strict quality control via ¹H NMR to verify the absence of unreacted tetrafluorophenol (δ 7.2–7.4 ppm) and MALDI-TOF to confirm molecular weight (1265.37 Da). Store batches at –20°C under argon to prevent ester hydrolysis .

Q. What in vitro assays best evaluate the immunogenicity reduction of PEGylated therapeutics?

  • Methodological Answer :
    Use human peripheral blood mononuclear cell (PBMC) assays to measure cytokine release (e.g., IL-6, TNF-α) via ELISA. Compare PEGylated vs. native forms. For preclinical models, employ transgenic mice expressing human MHC class II molecules to assess T-cell activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.